REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([CH:11]=O)[O:9][CH:10]=1)=[O:5])[CH3:2].[NH2:13]O>CO>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]#[N:13])[O:9][CH:10]=1)=[O:5])[CH3:2]
|
Name
|
|
Quantity
|
171 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)C=O
|
Name
|
|
Quantity
|
161 μL
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The crude oxime was treated with acetic anhydride (4 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
STIRRING
|
Details
|
with stirring at 150° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The acetic anhydride was removed under vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by preparative thin layer chromatography (60% ether-hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=C(OC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |